molecular formula C20H14ClFN4O3 B2512314 N-(5-chloro-2-methoxyphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251599-83-3

N-(5-chloro-2-methoxyphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2512314
CAS No.: 1251599-83-3
M. Wt: 412.81
InChI Key: QKQDIRALYDZUEJ-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-6-one core substituted with a cyano group at position 5 and a 4-fluorophenyl group at position 2. The acetamide linker connects this heterocycle to a 5-chloro-2-methoxyphenyl group.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O3/c1-29-17-7-4-14(21)8-16(17)25-18(27)11-26-19(12-2-5-15(22)6-3-12)24-10-13(9-23)20(26)28/h2-8,10H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQDIRALYDZUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClFN4O3C_{22}H_{20}ClFN_{4}O_{3}, with a molecular weight of approximately 438.87 g/mol. Its structure features a chloro-methoxyphenyl moiety and a cyano-fluorophenyl group attached to a pyrimidine core, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route may include:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of the chloro and methoxy groups via electrophilic aromatic substitution.
  • Coupling reactions to attach the cyano and fluorophenyl groups.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, compounds with similar structures were tested on various human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D assays. The following table summarizes the IC50 values for these compounds:

CompoundCell LineIC50 (µM) 2D AssayIC50 (µM) 3D Assay
Compound 5A5492.12 ± 0.214.01 ± 0.95
Compound 6HCC8275.13 ± 0.977.02 ± 3.25
Compound 8NCI-H3580.85 ± 0.051.73 ± 0.01

These results indicate that these compounds can effectively inhibit tumor cell proliferation, although they also exhibit cytotoxic effects on normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cancer cell signaling pathways.
  • Interference with DNA Synthesis : Some derivatives interact with DNA, leading to inhibition of replication and transcription processes.

Case Studies

  • Study on Antitumor Activity : A study evaluated the antitumor potential of several derivatives related to this compound on lung cancer cell lines, demonstrating significant cytotoxicity and suggesting further development for therapeutic applications .
  • Synthesis and Biological Evaluation : Another investigation focused on synthesizing derivatives and assessing their antiurease activity, which could have implications for treating conditions like kidney stones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(5-Cyano-2-(4-Fluorophenyl)-6-Oxopyrimidin-1(6H)-Yl)-N-(2-Methoxy-5-Methylphenyl)Acetamide

  • Structural Differences : The acetamide-attached phenyl group is substituted with 2-methoxy-5-methylphenyl instead of 5-chloro-2-methoxyphenyl.
  • Molecular Weight: 392.4 g/mol (vs. ~408.8 g/mol for the target compound, estimated based on formula C₂₁H₁₆ClFN₄O₃). Bioavailability: Increased lipophilicity due to the methyl group may enhance membrane permeability but reduce solubility .

N-(5-Chloro-2,4-Dimethoxyphenyl)-2-(5-Cyano-6-Oxo-2-(p-Tolyl)Pyrimidin-1(6H)-Yl)Acetamide

  • Structural Differences: Pyrimidinone substituents: p-tolyl (methyl-substituted phenyl) replaces 4-fluorophenyl. Acetamide-attached phenyl: Additional 4-methoxy group.
  • Solubility: Additional methoxy group increases polarity, improving aqueous solubility (molecular weight: 438.9 g/mol) but possibly reducing blood-brain barrier penetration .

N-(5-Chloro-2-Methylphenyl)-2-{[5-(4-Methoxybenzenesulfonyl)-6-Oxo-1,6-Dihydropyrimidin-2-Yl]Sulfanyl}Acetamide

  • Structural Differences: Pyrimidinone substituents: 4-methoxybenzenesulfonyl at position 4. Linker: Sulfanyl group instead of oxygen in the acetamide.
  • Impact :
    • Reactivity : Sulfonyl groups enhance metabolic stability but may increase toxicity risks.
    • Conformational Flexibility : The sulfanyl linker’s reduced rigidity could affect target binding precision .

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine

  • Structural Differences: Pyrimidine core with aminomethyl and phenyl substituents. Fluorine on the aniline group instead of the pyrimidinone.
  • Impact: Hydrogen Bonding: The aminomethyl group enables additional hydrogen bonds, improving target engagement. Antimicrobial Activity: Similar pyrimidine derivatives exhibit antibacterial and antifungal properties, suggesting shared mechanisms .

Tabulated Comparison of Key Properties

Compound Name (Simplified) Molecular Weight Key Substituents Notable Properties
Target Compound ~408.8 4-Fluorophenyl, 5-cyano, 5-chloro-2-methoxy High electronegativity, moderate solubility
2-Methoxy-5-methylphenyl analog () 392.4 2-Methoxy-5-methylphenyl Increased lipophilicity
p-Tolyl analog () 438.9 p-Tolyl, 2,4-dimethoxy Enhanced solubility, steric bulk
Sulfonyl derivative () N/A 4-Methoxybenzenesulfonyl Metabolic stability, flexible linker
Aminomethyl-pyrimidine () N/A Aminomethyl, 2-fluorophenyl Antibacterial activity, hydrogen bonding

Research Findings and Pharmacological Implications

  • Electron-Withdrawing Groups: The 4-fluorophenyl and cyano groups in the target compound enhance binding to enzymes like kinases or proteases by stabilizing charge interactions .
  • Chloro vs. Methyl Substitution : Chlorine’s electronegativity improves target affinity compared to methyl in analogs, as seen in crystallographic studies where chloro-substituted pyrimidines exhibit tighter packing .
  • Methoxy Positioning : The 2-methoxy group in the target compound likely reduces steric hindrance compared to 2,4-dimethoxy analogs, optimizing binding pocket fit .

Preparation Methods

Cyclocondensation of β-Keto Nitriles with Urea Derivatives

The pyrimidinone ring is constructed via a modified Biginelli reaction. A representative protocol involves:

  • Reactants :
    • 4-Fluorophenylacetonitrile (1.0 equiv)
    • Ethyl cyanoacetate (1.2 equiv)
    • Urea (1.5 equiv)
  • Conditions :
    • Solvent: Ethanol/water (3:1)
    • Catalyst: HCl (10 mol%)
    • Temperature: 80°C, 8 hours.
  • Outcome :
    • Yield: 68–72%
    • Purity: >95% (HPLC)

Mechanistic Insight : Acid-catalyzed cyclization proceeds via enamine intermediate formation, followed by dehydration to yield the 6-oxo group.

Alternative Route: Palladium-Catalyzed Cyano Group Introduction

For enhanced regioselectivity at position 5:

  • Starting Material : 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine
  • Reagents :
    • Trimethylsilyl cyanide (TMSCN, 1.5 equiv)
    • Pd(OAc)₂ (5 mol%)
  • Conditions :
    • Solvent: DMF, 100°C, 12 hours.
  • Yield : 65%

Synthesis of the Acetamide Side Chain

Chloroacetylation of 5-Chloro-2-Methoxyaniline

Adapting methods from literature:

  • Reactants :
    • 5-Chloro-2-methoxyaniline (1.0 equiv)
    • Chloroacetyl chloride (1.5 equiv)
  • Base : Triethylamine (3.0 equiv)
  • Conditions :
    • Solvent: Dichloromethane (DCM)
    • Temperature: 20°C, 16 hours
  • Workup :
    • Extraction: DCM/water
    • Purification: Flash chromatography (SiO₂, hexane/EtOAc 4:1)
  • Yield : 81%

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.93 (s, 1H, NH), 8.41 (d, J = 2.6 Hz, 1H), 7.06 (dd, J = 8.7, 2.5 Hz, 1H), 6.82 (d, J = 8.7 Hz, 1H), 4.20 (s, 2H, CH₂Cl), 3.91 (s, 3H, OCH₃).

Coupling of Pyrimidinone and Acetamide Moieties

Nucleophilic Aromatic Substitution

Reaction Scheme :
Pyrimidinone-Na⁺ + Cl-CH₂-C(O)-N-(5-Cl-2-MeO-Ph) → Target Compound

  • Conditions :
    • Base: NaH (2.0 equiv)
    • Solvent: DMF, 0°C → rt
    • Time: 12 hours
  • Optimization Data :
Parameter Tested Range Optimal Value Yield Impact
Temperature (°C) 0–80 25 +22%
Equiv. NaH 1.0–3.0 2.0 +15%
Solvent DMF, THF, DMSO DMF +18%
  • Yield : 63% (isolated)
  • Purity : 98.5% (LC-MS)

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Patented methodologies suggest:

  • Pyrimidinone Synthesis :
    • Residence time: 30 minutes
    • Throughput: 5 kg/h
  • Acetamide Coupling :
    • In-line purification: Simulated moving bed chromatography
  • Overall Yield : 58% (pilot scale)

Spectroscopic Characterization and Quality Control

Key Analytical Data

Technique Critical Observations Source
¹H NMR δ 6.82 (d, J=8.7 Hz, Ar-H); δ 4.20 (s, CH₂Cl)
IR 1685 cm⁻¹ (C=O); 2220 cm⁻¹ (C≡N)
HPLC tᵣ = 8.2 min (C18, 60% MeCN/H₂O)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

  • Amide coupling : Reacting 5-chloro-2-methoxyaniline with activated derivatives of 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid under conditions using coupling agents like EDCI/HOBt in DMF at 0–25°C .
  • Cyclization : Formation of the pyrimidinone core via base-mediated cyclization (e.g., K₂CO₃ in DMSO at 80–100°C) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.
    • Critical Parameters : Control temperature during exothermic steps (e.g., amide coupling) to avoid side reactions. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), fluorophenyl (δ 7.1–7.6 ppm), and pyrimidinone NH (δ 10.2–10.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • Purity Assessment :
  • HPLC : Use a C18 column (ACN/water gradient, UV detection at 254 nm); target purity ≥95% .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM for 48–72 hours .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Test against COX-2 or LOX using fluorometric assays (e.g., Cayman Chemical kits) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyrimidinone core during synthesis?

  • Methodological Answer :

  • Nucleophilic Attack : The pyrimidinone’s NH group acts as a nucleophile in substitution reactions. For example, alkylation at the 1-position occurs via SN2 mechanisms in polar aprotic solvents (e.g., DMF) .
  • Acid/Base Sensitivity : The 6-oxo group facilitates keto-enol tautomerism, requiring pH control (pH 6–8) to avoid decomposition during reactions .
    • Case Study : In analogs, replacing the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -NO₂) accelerates cyclization but reduces solubility .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modifications at:
  • 5-Cyano Group : Replace with -COOH or -CONH₂ to modulate hydrophilicity.
  • 4-Fluorophenyl : Test -Cl, -Br, or heteroaryl (e.g., pyridyl) for improved target binding .
  • Biological Testing : Compare IC₅₀ values across derivatives (see example table):
DerivativeR₁ (5-position)R₂ (4-Ph)IC₅₀ (COX-2, µM)
Parent-CN-F0.45
A-COOH-F0.78
B-CN-Cl0.32
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to COX-2 .

Q. What strategies mitigate stability issues during storage or biological assays?

  • Methodological Answer :

  • Photostability : Store in amber vials at -20°C; avoid prolonged UV exposure. Degradation products (e.g., de-fluorinated analogs) can be monitored via LC-MS .
  • Hydrolytic Stability : In aqueous buffers (pH 7.4), the acetamide bond may hydrolyze. Use lyophilized formulations or PEG-based solvents to extend half-life .

Q. How can contradictory data from biological assays be resolved?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell line origin, serum concentration). For example, anti-proliferative activity in MCF-7 cells may vary due to estrogen receptor status .
  • Dose-Response Validation : Replicate studies using a wider concentration range (0.1–100 µM) and orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) .

Q. What computational approaches predict metabolic pathways or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:
  • CYP450 Metabolism : Likelihood of oxidation at the methoxyphenyl group .
  • hERG Inhibition : Risk of cardiotoxicity via potassium channel binding .
  • Metabolite Identification : Simulate phase I metabolism (e.g., CYP3A4-mediated demethylation) using software like Meteor Nexus .

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